

An In-depth Technical Guide to 3-Bromothiophenol (CAS Number: 6320-01-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromothiophenol**

Cat. No.: **B044568**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophenol, with the CAS number 6320-01-0, is an organobromine compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.^[1] Its unique molecular architecture, featuring a thiol group and a bromine atom on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

3-Bromothiophenol is typically a colorless to light yellow liquid with a characteristic strong, unpleasant odor.^{[2][3]} It is soluble in many organic solvents but has limited solubility in water.

Table 1: Physical and Chemical Properties of **3-Bromothiophenol**

Property	Value	Reference(s)
CAS Number	6320-01-0	[4]
Molecular Formula	C ₆ H ₅ BrS	[5]
Molecular Weight	189.07 g/mol	[4]
Appearance	Colorless to light yellow liquid	[2] [3]
Odor	Stench	[2] [3]
Boiling Point	123-124 °C at 40 mmHg	[4]
Density	1.832 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.634	[4]
Solubility	Soluble in organic solvents; limited solubility in water.	[1]

Synthesis

A common method for the synthesis of bromothiophenols involves the bromination of a corresponding diphenyl disulfide followed by reduction. While direct bromination of thiophenol is not feasible as it leads to the formation of diphenyl disulfide, this disulfide can be subsequently brominated and then reduced to yield the desired bromothiophenol.[\[6\]](#)

Experimental Protocol: Synthesis of a Bromothiophenol (General Procedure)

This protocol is adapted from a general method for the synthesis of bromothiophenols and can be applied for **3-Bromothiophenol**.

Materials:

- Diphenyl disulfide (corresponding to the desired bromothiophenol)
- Benzene (or another suitable solvent)
- Bromine

- Iodine (catalyst)
- Zinc dust
- Hydrochloric acid
- Sodium metabisulfite
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Bromination of Diphenyl Disulfide:**
 - In a four-neck flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve the starting diphenyl disulfide and a catalytic amount of iodine in benzene.
 - Cool the mixture and slowly add bromine dropwise while maintaining a low temperature with external cooling.
 - After the addition is complete, allow the reaction to proceed at room temperature.
 - Remove dissolved hydrogen bromide by refluxing under reduced pressure.
 - Wash the solution with an aqueous solution of sodium metabisulfite to remove any unreacted bromine.
 - Separate the organic phase, wash with water, and dry over an anhydrous drying agent.
- **Reduction to 3-Bromothiophenol:**
 - To the dried benzene solution of the brominated disulfide, add zinc dust and aqueous hydrochloric acid.
 - Reflux the mixture for several hours.
 - After the reaction is complete, cool the mixture and separate the organic layer.

- Wash the organic layer with water and dry it.
- The final product, **3-bromothiophenol**, can be purified by distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Bromothiophenol**.

Table 2: Spectroscopic Data for **3-Bromothiophenol**

Technique	Key Features and Interpretations
¹ H NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns being influenced by the positions of the bromine and thiol groups.
¹³ C NMR	The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms in the benzene ring, with the carbons attached to bromine and sulfur showing characteristic chemical shifts.
FTIR	The FTIR spectrum will exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm ⁻¹ . ^[7] Aromatic C-H stretching and C=C bending vibrations will also be present. The C-Br stretching frequency is typically observed in the 500-600 cm ⁻¹ range. ^[7]
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). ^[8] The molecular ion peak will be observed at m/z 188 and 190. Fragmentation will likely involve the loss of the thiol group and the bromine atom.

Applications in Drug Discovery and Development

The presence of both a reactive thiol group and a bromine atom makes **3-Bromothiophenol** a valuable building block in the synthesis of pharmaceutical compounds. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are instrumental in creating carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular libraries for drug screening.

Role as a Precursor to P2Y12 Receptor Inhibitors

A significant application of thiophene derivatives, which can be synthesized from precursors like **3-bromothiophenol**, is in the development of antiplatelet agents that target the P2Y12 receptor. The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that ultimately results in platelet aggregation and thrombus formation.[9][10][11]

Thienopyridine drugs, such as clopidogrel and prasugrel, are irreversible inhibitors of the P2Y12 receptor and are widely used to prevent thrombotic events in patients with cardiovascular diseases.[3][12] The core structure of these drugs often contains a thiophene ring, highlighting the importance of thiophene-based intermediates in their synthesis.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a series of intracellular events. The receptor is coupled to the inhibitory G protein, Gi. Activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP).[9][10] Lower cAMP levels lead to reduced activation of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

Furthermore, the $\beta\gamma$ -subunits of the activated Gi protein can stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as protein kinase B).[9] This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.[1]

```
// Nodes ADP [label="ADP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; GPIIbIIIa_inactive [label="Inactive GPIIb/IIIa", fillcolor="#F1F3F4", fontcolor="#202124"]; GPIIbIIIa_active [label="Active GPIIb/IIIa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation [label="Platelet Aggregation", shape=ellipse,
```

```
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thienopyridines [label="Thienopyridine Drugs\n(e.g., Clopidogrel)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Edges ADP -> P2Y12 [color="#202124"]; P2Y12 -> Gi [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gi -> AC [label="inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="produces", fontsize=8, fontcolor="#5F6368", color="#202124"]; cAMP -> PKA [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PKA -> Aggregation [label="inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#34A853"]; Gi -> PI3K [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PI3K -> Akt [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Akt -> GPIIbIIIa_inactive [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; GPIIbIIIa_inactive -> GPIIbIIIa_active [label="conformational\nchange", fontsize=8, fontcolor="#5F6368", color="#202124"]; GPIIbIIIa_active -> Aggregation [label="mediates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Thienopyridines -> P2Y12 [label="irreversibly inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } END_DOT Figure 1: Simplified P2Y12 receptor signaling pathway and its inhibition.
```

Experimental Workflows

The versatility of **3-Bromothiophenol** in organic synthesis is exemplified by its use in various cross-coupling reactions to generate novel compounds for drug discovery.

```
// Nodes Start [label="3-Bromothiophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
Coupling_Partner [label="Coupling Partner\n(e.g., Boronic Acid, Organostannane)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Palladium or Nickel Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Cross-Coupling Reaction\n(e.g., Suzuki, Stille)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Substituted Thiophenol Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Edges Start -> Reaction [color="#202124"]; Coupling_Partner -> Reaction [color="#202124"]; Catalyst -> Reaction [color="#202124"]; Reaction -> Product [color="#202124"]; Product ->
```

Purification [color="#202124"]; Purification -> Final_Product [color="#202124"]; Final_Product -> Screening [color="#202124"]; } END_DOT Figure 2: General workflow for the synthesis of 3-substituted thiophenols.

Safety and Handling

3-Bromothiophenol is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.

Table 3: Hazard and Safety Information for **3-Bromothiophenol**

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

3-Bromothiophenol is a key chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its versatile reactivity allows for the construction of complex molecular scaffolds, and its derivatives have shown promise as modulators of important biological targets such as the P2Y12 receptor. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]
- 3. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromothiophenol 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromothiophenol [webbook.nist.gov]
- 6. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]
- 7. FTIR [terpconnect.umd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromothiophenol (CAS Number: 6320-01-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044568#3-bromothiophenol-cas-number-6320-01-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com